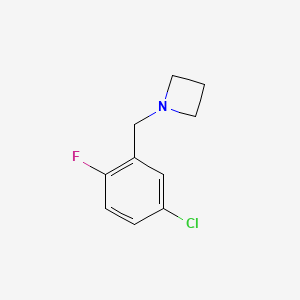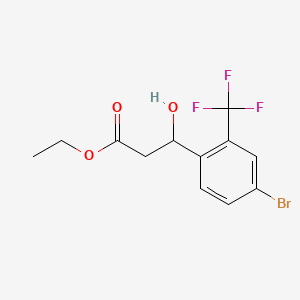
9-(5-Chloro-3-biphenylyl)-10-(1-naphthyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of the hypothetical compound “N/A” involves several synthetic routes. One common method is through the reaction of precursor molecules under controlled conditions. For instance, the compound can be synthesized by reacting compound A with compound B in the presence of a catalyst at elevated temperatures. The reaction typically requires a solvent such as ethanol or water to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of “N/A” can be scaled up using continuous flow reactors. These reactors allow for the precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: In the presence of an oxidizing agent, “N/A” can be converted into its oxidized form.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: “N/A” can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are frequently used.
Substitution: Halogens, acids, and bases are typical reagents in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of “N/A” might yield an aldehyde or ketone, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of “N/A” involves its interaction with specific molecular targets. For instance, in a biological context, “N/A” may bind to a particular enzyme, inhibiting its activity and thereby affecting a metabolic pathway. The compound’s effects are mediated through various signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compound X: Shares structural similarities with “N/A” but has different functional groups.
Compound Y: Exhibits similar reactivity but differs in its physical properties.
Compound Z: Has analogous applications but distinct mechanisms of action.
Uniqueness of “N/A”
The uniqueness of “N/A” lies in its specific combination of properties, such as its reactivity, stability, and versatility in various applications. Unlike its similar counterparts, “N/A” offers a unique balance of characteristics that make it particularly valuable in certain research and industrial contexts.
Eigenschaften
Molekularformel |
C36H23Cl |
|---|---|
Molekulargewicht |
491.0 g/mol |
IUPAC-Name |
9-(3-chloro-5-phenylphenyl)-10-naphthalen-1-ylanthracene |
InChI |
InChI=1S/C36H23Cl/c37-28-22-26(24-11-2-1-3-12-24)21-27(23-28)35-31-16-6-8-18-33(31)36(34-19-9-7-17-32(34)35)30-20-10-14-25-13-4-5-15-29(25)30/h1-23H |
InChI-Schlüssel |
IJTGZJYVVCBPOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B13682075.png)
![Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate](/img/structure/B13682081.png)




![3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid](/img/structure/B13682113.png)


![8-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13682139.png)




